

Spectroscopic Analysis and Structural Elucidation of Levopropylhexedrine: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Levopropylhexedrine	
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Abstract

Levopropylhexedrine, the levorotatory stereoisomer of propylhexedrine, is a sympathomimetic amine utilized primarily as a nasal decongestant. While its pharmacological effects are well-documented, a comprehensive public-domain resource detailing its spectroscopic and structural characterization is lacking. This technical guide provides an indepth overview of the analytical techniques employed in the structural elucidation of levopropylhexedrine. It includes a summary of expected spectroscopic data, detailed experimental protocols for key analytical methods, and logical workflows for its characterization. The spectroscopic data presented is primarily for the racemic mixture, propylhexedrine, as the individual enantiomers are indistinguishable by standard NMR, IR, and MS techniques. Chiral separation or synthesis methods would be required for the isolated analysis of levopropylhexedrine.

Chemical Structure and Properties

Levopropylhexedrine, chemically known as (S)-1-cyclohexyl-N-methylpropan-2-amine, is a chiral compound with the molecular formula $C_{10}H_{21}N$ and a molar mass of 155.28 g/mol .[1] It is the more biologically active isomer of propylhexedrine.[1] The structure features a cyclohexane ring attached to a propane backbone with a secondary amine functionality.



Key Structural Features:

- Chiral Center: The carbon atom at the second position of the propane chain (C2) is a chiral center.
- Cyclohexyl Group: An alicyclic, non-aromatic ring.
- Secondary Amine: The nitrogen atom is bonded to a methyl group and the propane chain.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for propylhexedrine, which is representative of **levopropylhexedrine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for Propylhexedrine

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~2.7 - 2.9	m	1H	CH-NH
~2.4	S	3H	N-CH₃
~1.6 - 1.8	m	5H	Cyclohexyl-H
~1.1 - 1.4	m	2H	CH ₂
~1.0	d	3H	C-CH₃
~0.8 - 1.0	m	6Н	Cyclohexyl-H

Table 2: Predicted ¹³C NMR Spectral Data for Propylhexedrine



Chemical Shift (δ) ppm	Assignment
~58	CH-NH
~42	CH₂
~36	Cyclohexyl-CH
~34	N-CH ₃
~33	Cyclohexyl-CH ₂
~27	Cyclohexyl-CH ₂
~26	Cyclohexyl-CH ₂
~15	C-CH₃

Note: The predicted NMR data is based on computational models and may vary slightly from experimental values.

Mass Spectrometry (MS)

Table 3: Key Mass Spectrometry Fragmentation Data for Propylhexedrine

m/z	Relative Intensity	Proposed Fragment
155	Low	[M]+ (Molecular Ion)
58	High	[C ₃ H ₈ N] ⁺
41	Moderate	[C ₃ H ₅] ⁺
59	Moderate	[C ₃ H ₉ N] ⁺
55	Moderate	[C4H7]+

Data is based on publicly available mass spectra for propylhexedrine.[2]

Infrared (IR) Spectroscopy

Table 4: Characteristic Infrared Absorption Bands for Propylhexedrine



Wavenumber (cm⁻¹)	Intensity	Assignment
~3300 - 3500	Medium	N-H stretch (secondary amine)
~2850 - 2950	Strong	C-H stretch (aliphatic)
~1450	Medium	C-H bend (methylene and methyl)
~1100	Medium	C-N stretch

Note: As a secondary amine, propylhexedrine will exhibit a single N-H stretching band in the IR spectrum.

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of **levopropylhexedrine**.

Methodology:

- Sample Preparation:
 - Dissolve approximately 10-20 mg of levopropylhexedrine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄).
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 12-16 ppm.



Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

• Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 200-250 ppm.

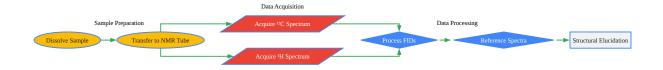
Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase and baseline correct the spectra.
- Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane).



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NMR Experimental Workflow.

Mass Spectrometry (MS)

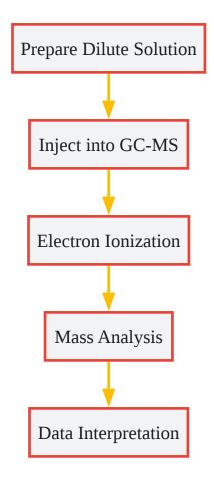
Objective: To determine the molecular weight and fragmentation pattern of **levopropylhexedrine**.

Methodology:

- Sample Preparation:
 - Prepare a dilute solution of levopropylhexedrine (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
- Instrumentation:
 - A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal for this volatile compound.
- GC-MS Parameters:
 - o GC Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm).
 - Injection Volume: 1 μL.
 - Inlet Temperature: 250 °C.
 - Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - MS Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
- Data Analysis:
 - Identify the molecular ion peak.



• Analyze the fragmentation pattern and propose structures for the major fragment ions.



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GC-MS Experimental Workflow.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **levopropylhexedrine**.

Methodology:

- Sample Preparation (Neat Liquid):
 - Place a small drop of neat levopropylhexedrine between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
 - Gently press the plates together to form a thin liquid film.



- Instrumentation:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
- Data Analysis:
 - Identify the characteristic absorption bands for the functional groups present in the molecule.



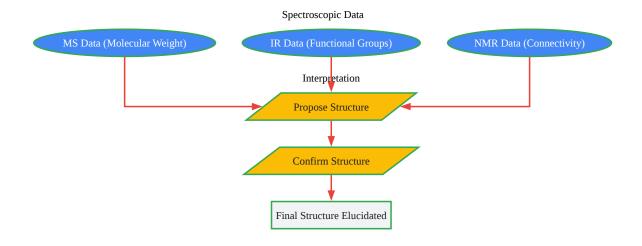
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FTIR Experimental Workflow.

Structural Elucidation Logic

The structural elucidation of **levopropylhexedrine** follows a logical progression, integrating data from multiple spectroscopic techniques.





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Structural Elucidation Workflow.

- Mass Spectrometry provides the molecular weight of the compound, which in conjunction
 with the nitrogen rule (an odd molecular weight suggests an odd number of nitrogen atoms),
 gives the molecular formula.
- Infrared Spectroscopy identifies the key functional groups, such as the N-H bond of the secondary amine and the C-H bonds of the aliphatic structure.
- ¹H and ¹³C NMR Spectroscopy provide detailed information about the carbon-hydrogen framework. ¹H NMR shows the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. ¹³C NMR indicates the number of different types of carbon atoms.
- Integration of Data: By combining the information from all three techniques, a definitive structure can be proposed and confirmed.



Conclusion

The spectroscopic analysis and structural elucidation of **levopropylhexedrine** are straightforward using standard analytical techniques. This guide provides a foundational understanding of the expected spectroscopic data and the experimental protocols necessary for its characterization. For the specific analysis of the levo isomer, chiral separation techniques coupled with spectroscopic analysis would be necessary. The provided workflows and data tables serve as a valuable resource for researchers and professionals in the fields of pharmaceutical analysis and drug development.

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References

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- 2. Propylhexedrine | C10H21N | CID 7558 PubChem [pubchem.ncbi.nlm.nih.gov]
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